Purity Specification for Reproducible Synthesis
The compound is supplied with a purity specification of >98.0% as determined by HPLC (area%) and non-aqueous titration . This level of purity is critical for its intended use as a key intermediate in the synthesis of Teneligliptin, as lower purity grades could introduce impurities that compromise subsequent synthetic steps or the final API's purity profile [1]. In comparison, generic 'piperazine derivatives' or 'pyrazole building blocks' offered without defined purity levels introduce significant variability and risk into multi-step syntheses. While no direct head-to-head purity comparison data with other specific compounds is available in the public domain, the ≥98.0% specification is a key differentiator for procurement from reputable vendors.
| Evidence Dimension | Purity Specification |
|---|---|
| Target Compound Data | >98.0% (HPLC, Titration) |
| Comparator Or Baseline | Generic/unspecified piperazine or pyrazole derivatives |
| Quantified Difference | Defined specification vs. undefined or lower purity |
| Conditions | Commercial supply specification |
Why This Matters
A defined high-purity specification ensures consistency in downstream chemical reactions and reduces the need for additional purification steps, directly impacting cost-efficiency and yield in API synthesis.
- [1] Precise Chemipharma Pvt. Ltd. (2016). A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. Indian Patent Application IN201621027533A. View Source
